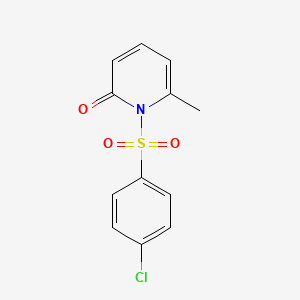
2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol is a synthetic organic compound that belongs to the class of pyrimidinols This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxy and methoxy phenyl group, as well as a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The phenyl group with hydroxy and methoxy substituents can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(2-methoxy-6-oxo-phenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-one.
Reduction: Formation of 2-(2-hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)dihydropyrimidin-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for therapeutic properties. The presence of hydroxy and methoxy groups, along with the pyrimidine ring, makes it a potential candidate for anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, while the pyrimidine ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol: Lacks the methoxy group, which may affect its reactivity and bioactivity.
2-(2-Methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities.
2-(2-Hydroxy-6-methoxyphenyl)-6-ethylpyrimidin-4-ol: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.
Uniqueness
The combination of hydroxy, methoxy, and a branched alkyl chain in 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol provides a unique set of chemical properties. This makes it particularly versatile for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-(2-hydroxy-6-methoxyphenyl)-4-(3-methylpentan-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H22N2O3/c1-5-17(3,6-2)13-10-14(21)19-16(18-13)15-11(20)8-7-9-12(15)22-4/h7-10,20H,5-6H2,1-4H3,(H,18,19,21) |
InChI Key |
ZRWLSMBFLRANPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=CC(=O)NC(=N1)C2=C(C=CC=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


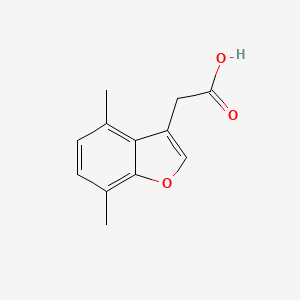
![[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B12124350.png)
![Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12124369.png)
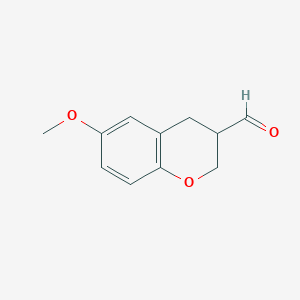
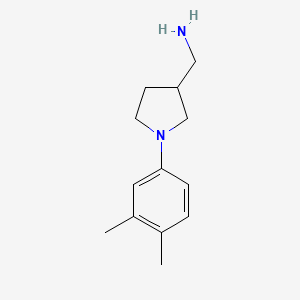

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B12124387.png)
![N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12124392.png)


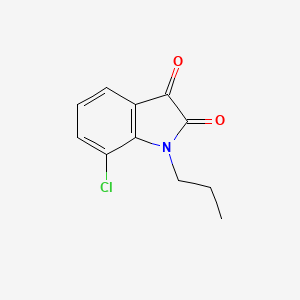
![2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione](/img/structure/B12124413.png)
![[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12124415.png)
